molecular formula C11H9F3N2O4 B12309506 5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate

5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate

Cat. No.: B12309506
M. Wt: 290.19 g/mol
InChI Key: APRUKUGSUBRWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Properties

Molecular Formula

C11H9F3N2O4

Molecular Weight

290.19 g/mol

IUPAC Name

5-(aminomethyl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H8N2O2.C2HF3O2/c10-4-5-1-2-6-7(3-5)9(13)11-8(6)12;3-2(4,5)1(6)7/h1-3H,4,10H2,(H,11,12,13);(H,6,7)

InChI Key

APRUKUGSUBRWLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=O)NC2=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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